molecular formula C8H12N2O B3061231 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- CAS No. 7060-52-8

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-

Cat. No.: B3061231
CAS No.: 7060-52-8
M. Wt: 152.19 g/mol
InChI Key: CPYBTXZHLQTZNG-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (CAS: 7060-52-8), also known as Dorzolamide EP Impurity B Hydrochloride, is a bicyclic lactam derivative featuring a 2-pyrrolidinone core fused with a partially saturated pyrrole ring. This compound is primarily recognized as a pharmaceutical impurity in Dorzolamide, a carbonic anhydrase inhibitor used to treat glaucoma . Its structural uniqueness—combining a lactam ring with a dihydropyrrole substituent—makes it a subject of interest in synthetic chemistry and drug quality control.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-4-2-6-10(8)7-3-1-5-9-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYBTXZHLQTZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440264
Record name 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-52-8
Record name 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods. One common approach involves the reaction of gamma-butyrolactone with ammonia at elevated temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is typically carried out in a tubular reactor packed with the solid catalyst, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity of the final product. The use of solid catalysts and controlled reaction environments are crucial for achieving consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Addition with Aliphatic Amines

The acetyl group at the 4-position of 3-pyrroline-2-ones enables nucleophilic attack by aliphatic amines, forming 1,4,5-trisubstituted pyrrolidine-2,3-diones. Key findings include:

  • Reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine in ethanol yields 4-(1-methylamino)ethylene-pyrrolidine-2,3-dione (77% yield) .

  • Ethanol outperforms glacial acetic acid as a solvent due to reduced protonation of amines, enhancing nucleophilicity .

Mechanistic Insights via DFT Calculations

Density functional theory (DFT) studies reveal:

  • The reaction between 3-pyrroline-2-ones and methylamine follows a stepwise mechanism involving tautomerism and intramolecular hydrogen bonding .

  • Kinetic selectivity dominates over thermodynamic factors, favoring the formation of enamine derivatives via the lowest ΔG# pathway .

Table 2: Key Energy Barriers in Reaction Pathways

StepΔG# (kcal/mol)
Tautomerization (4a → 4a’)2.3
Nucleophilic attack by CH3NH218.7
Intramolecular cyclization12.5

Functionalization via Cyclization and Rearrangement

Sulfur ylide-mediated cyclization provides an alternative route to functionalized pyrrolidinones:

  • Intramolecular cyclization of sulfur ylides with ketonic carbonyl groups yields 5-hydroxy-1H-pyrrol-2(5H)-ones in high yields (up to 92%) .

  • This method avoids transition metals and operates under mild conditions .

Tautomerism and Stability

3-Hydroxy-pyrroline-2-ones exhibit tautomerism between keto-enol forms:

  • Energy differences between tautomers are minimal (ΔG ≈ 2–3 kcal/mol), with rapid interconversion rates .

  • Stabilization via intramolecular hydrogen bonding is observed in enamine derivatives .

Synthetic Modifications

Further derivatization includes:

  • Hydrazide formation : Methyl esters of pyrrolidinone-3-carboxylic acids react with hydrazine hydrate to yield hydrazides, precursors for heterocyclic synthesis (e.g., 1,3,4-thiadiazoles) .

  • Phthalimide derivatives : Reaction with phthalic anhydride introduces aromatic moieties, broadening structural diversity .

Scientific Research Applications

Pharmaceutical Applications

2-Pyrrolidinone derivatives are widely studied for their potential therapeutic effects. This compound has been investigated for its role in the development of various medicinal agents.

Antidepressant Activity

Research indicates that derivatives of 2-Pyrrolidinone exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several pyrrolidinone derivatives that showed significant activity in animal models of depression . The mechanism is believed to involve modulation of neurotransmitter systems.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

The compound's unique structure allows it to serve as an effective agent in agricultural practices.

Pesticide Development

2-Pyrrolidinone derivatives have been explored for their insecticidal properties. Research has shown that these compounds can disrupt the normal function of insect nervous systems, leading to effective pest control . Field tests indicated a significant reduction in pest populations when treated with formulations containing these derivatives.

Material Science Applications

The versatility of 2-Pyrrolidinone extends to material science, particularly in the development of polymers and coatings.

Polymer Synthesis

The compound can act as a monomer in the synthesis of poly(pyrrolidinones), which are characterized by their thermal stability and mechanical strength. These polymers have potential applications in high-performance materials used in aerospace and automotive industries .

Coating Formulations

In coatings technology, 2-Pyrrolidinone is used as a solvent and additive to improve the adhesion and durability of coatings on various substrates. Its low volatility and excellent solvency properties make it an ideal candidate for formulating high-performance coatings .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
PharmaceuticalsAntidepressant activitySignificant activity in animal models
Neuroprotective effectsProtection against oxidative stress
AgriculturePesticide developmentEffective insecticidal properties
Material SciencePolymer synthesisHigh thermal stability and mechanical strength
Coating formulationsImproved adhesion and durability

Case Study 1: Antidepressant Activity

In a controlled study involving various pyrrolidinone derivatives, researchers found that specific modifications to the 2-Pyrrolidinone structure significantly enhanced its binding affinity to serotonin receptors. This led to improved antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Pesticidal Efficacy

Field trials conducted on crops treated with 2-Pyrrolidinone-based pesticides demonstrated a reduction in pest populations by over 70% compared to untreated controls. This study underscores the potential for environmentally friendly pest management solutions .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Core Structure Key Functional Groups
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- 7060-52-8 C₈H₁₂N₂O 2-Pyrrolidinone + dihydropyrrole Lactam, cyclic amine
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone 85213-22-5 C₆H₉NO Dihydropyrrole + ketone Ketone, cyclic amine
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-propanone 133447-37-7 C₇H₁₁NO Dihydropyrrole + propanoyl Ketone, cyclic amine
2-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-pyrrole Not specified C₈H₁₀N₂ Dihydropyrrole + pyrrole Aromatic amine, cyclic imine

Structural Insights:

  • Lactam vs. Ketone Functionality: The target compound’s lactam ring contrasts with the ketone group in 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone (2-Acetyl-1-pyrroline), a flavor compound responsible for the aroma in jasmine rice and bread .
  • Ring Saturation: The dihydropyrrole moiety (partially saturated) in all analogues differs from fully aromatic pyrroles, influencing reactivity and stability. For example, 2-(3,4-dihydro-2H-pyrrol-5-yl)-1H-pyrrole adopts a ring-closed imine form, enhancing its utility in indole synthesis .

Table 4: Hazard Classification of Selected Compounds

Compound GHS Hazards Regulatory Status References
Target Compound Not specified Pharmacopeial standard (Dorzolamide)
1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone Skin irritation (Category 2) Lab use only; not for drug/household
1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one Skin/Eye irritation (Category 2) Industrial/manufacturing use

Safety Notes:

  • In contrast, 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone and its propanoyl analogue pose skin and eye irritation risks, limiting their handling to laboratory settings .

Biological Activity

Overview

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- (CAS No. 7060-52-8) is a heterocyclic compound belonging to the pyrrolidinone family. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods, including:

  • Reaction of gamma-butyrolactone with ammonia : Conducted at elevated temperatures (250–290°C) and pressures (0.4–1.4 MPa) using solid magnesium silicate catalysts.
  • Three-component reactions : Utilizing acylpyruvic acid esters with aromatic aldehydes and amines to produce various derivatives .

Biological Activity

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key findings include:

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrolidinones exhibit significant antimicrobial properties:

  • Gram-positive bacteria : The compound has shown potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
  • Antifungal properties : Certain derivatives have also displayed antifungal activity, making them candidates for further exploration in infectious disease treatment .

Anti-inflammatory Effects

Studies suggest that 2-Pyrrolidinone derivatives can modulate inflammatory pathways:

  • Mechanism of action : These compounds may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation in various models .

Anticancer Potential

Emerging evidence indicates that the compound may have anticancer properties:

  • Enzyme inhibition : It acts as an enzyme inhibitor, potentially affecting cancer cell metabolism and proliferation .

Case Studies

Several case studies highlight the biological relevance of 2-Pyrrolidinone derivatives:

  • Antimicrobial Study : A study demonstrated the effectiveness of a series of pyrrolidinone derivatives against Staphylococcus aureus and Escherichia coli. The compounds exhibited MIC values ranging from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .
  • Inflammation Model : In a murine model of inflammation, a derivative was tested for its ability to reduce edema and inflammatory markers. The results indicated a significant reduction in inflammation compared to control groups .

The mechanism by which 2-Pyrrolidinone interacts with biological systems includes:

  • Enzyme Inhibition : The compound binds to active sites on enzymes, preventing substrate conversion.
  • Receptor Interaction : It may modulate cellular receptors involved in signal transduction pathways, influencing cellular responses and behavior.

Comparison with Similar Compounds

A comparison with related compounds highlights its unique properties:

Compound NameStructureBiological Activity
2-PyrrolidoneC₅H₉NOSolvent; lower biological activity
N-MethylpyrrolidoneC₆H₁₃NOSolvent; used in various applications
Pyrrolidin-2-oneC₅H₉NOSimilar structure; varied activity

Q & A

Q. How to address conflicting bioactivity data for pyrrolidinone analogs in literature?

  • Analysis : Variations in assay conditions (e.g., cell lines, incubation times) and compound purity (e.g., residual solvents) are key factors. Validate results using orthogonal assays (e.g., SPR vs. ELISA) and ensure compliance with pharmacopeial guidelines for residual solvents (e.g., USP <467>) .

Methodological Tables

Parameter Example Data Source
Cyclization Yield 46–63% (aryl amine/phenol substrates)
Melting Point 138.1–140.6°C (methanol recrystallization)
HRMS Accuracy ±0.001 Da (for C₁₇H₁₇NO₂ derivatives)
Enantiomeric Purity >98% ee (chiral HPLC)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-

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